5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

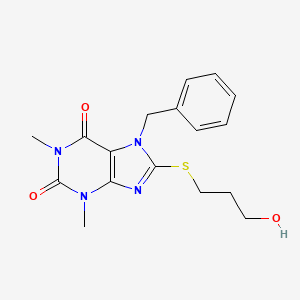

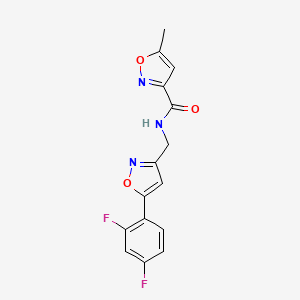

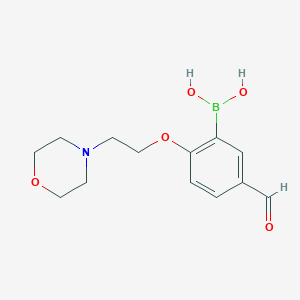

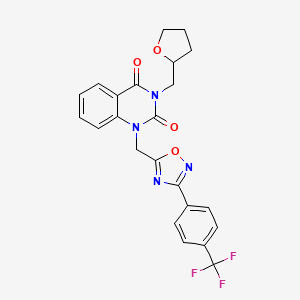

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is a chemical compound with the empirical formula C13H18BNO5 and a molecular weight of 279.10 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid consists of a phenyl ring with a formyl group at one position and a boronic acid group at another position. The boronic acid group is connected to a morpholinoethoxy group .Chemical Reactions Analysis

Boronic acids, including 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are used to construct carbon-carbon bonds between a boronic acid and a halide.Scientific Research Applications

Biomedical Applications

Phenylboronic acid (PBA) and its derivatives, including 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid, have been used in various biomedical applications . For instance, they have been conjugated with chitosan (CS), a cationic polysaccharide known for its biocompatibility, biodegradability, and high chemical reactivity . This conjugation has shown to exhibit a plethora of properties that can be exploited for a variety of applications .

Glucose-Sensitive Polymers

One significant application of PBA-conjugated chitosan is their ability to function as glucose-sensitive polymers . This enables self-regulated insulin release in the treatment of diabetes .

Diagnostic Agents

The PBA-conjugated chitosan can also function as a diagnostic agent . This is due to their ability to form covalent bonds with polyol compounds .

Wound Healing

Another noteworthy use of PBA-conjugated chitosan is in wound healing . The properties of these conjugates make them suitable for this application .

Tumor Targeting

PBA-conjugated chitosan has been used in tumor targeting . This is due to their ability to selectively recognize certain molecules .

Enrichment of Cis-Diol Containing Molecules

PBA-functionalized polymers have been used for the enrichment of cis-diol containing molecules . They have shown high selectivity to these molecules, making them useful in this application .

Sensing and Imaging

PBA-functionalized materials have been used in sensing and imaging . This is due to their pH-responsive capture/release feature .

Rapid Fluorescent Sensing of Glucose

A specific application of PBA is in the rapid fluorescent sensing of glucose in blood . This is achieved by synthesizing a PBA functionalized carbon dot (2-FPBA-CD) that responds to glucose at pH 7.4 .

properties

IUPAC Name |

[5-formyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c16-10-11-1-2-13(12(9-11)14(17)18)20-8-5-15-3-6-19-7-4-15/h1-2,9-10,17-18H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUKHCVWSADAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCCN2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)

![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2800552.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2800553.png)

![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)